2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide
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Overview
Description
2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic electronics . The compound this compound is of particular interest due to its potential biological activities and its role in various chemical reactions.
Scientific Research Applications
2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
Target of Action
Thiophene derivatives, a broader class to which this compound belongs, have been known to exhibit diverse biological activities . They have been studied for their potential pharmacological activities, including anti-inflammatory , antimicrobial , and antitumor properties .
Mode of Action
A related compound, a novel thiophene-3-carboxamide analog of annonaceous acetogenins, has been shown to exhibit antitumor activity via inhibition of mitochondrial complex i . This suggests that 2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
This inhibition can disrupt the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species, which can induce cell death .
Pharmacokinetics
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the thiophene core. These properties are crucial for the compound’s pharmacokinetics and pharmacodynamics.
Result of Action
The inhibition of mitochondrial complex i, as seen in related compounds, can lead to a decrease in atp production and an increase in reactive oxygen species, which can induce cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including 2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide, often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide
- 2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide
- 2-(2,5-Dimethoxybenzamido)thiophene-2-carboxamide
Uniqueness
2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide is unique due to its specific substitution pattern on the benzamido group, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 5 positions of the benzamido moiety can enhance its electron-donating properties, making it more reactive in certain chemical reactions .
Properties
IUPAC Name |
2-[(2,5-dimethoxybenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-19-8-3-4-11(20-2)10(7-8)13(18)16-14-9(12(15)17)5-6-21-14/h3-7H,1-2H3,(H2,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDISCZCTFGDJRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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